Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]-
Overview
Description
Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- is a useful research compound. Its molecular formula is C16H28N2O3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound, also known as UY4HCW4TDV, is plasminogen , a protein that plays a crucial role in the breakdown of blood clots .
Mode of Action
UY4HCW4TDV acts as a lysine analogue . It binds to the lysine binding sites in plasminogen, thereby inhibiting the conversion of plasminogen to plasmin . This prevents the breakdown of fibrin, the main protein component of blood clots, leading to a reduction in fibrinolysis .
Biochemical Pathways
The inhibition of plasminogen activation affects the fibrinolytic pathway . By preventing the conversion of plasminogen to plasmin, UY4HCW4TDV reduces the breakdown of fibrin clots. This results in an overall antifibrinolytic effect, which can be beneficial in conditions where excessive bleeding is a concern .
Result of Action
The primary result of UY4HCW4TDV’s action is the inhibition of fibrinolysis . By preventing the breakdown of fibrin clots, it helps control bleeding. This makes it potentially useful in various hemorrhagic diseases and in situations where abnormal bleeding occurs, such as during surgical procedures .
Properties
IUPAC Name |
4-[[[4-(aminomethyl)cyclohexanecarbonyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c17-9-11-1-5-13(6-2-11)15(19)18-10-12-3-7-14(8-4-12)16(20)21/h11-14H,1-10,17H2,(H,18,19)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRKOLIXLGICGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NCC2CCC(CC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901113510 | |
Record name | Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82755-59-7 | |
Record name | Cyclohexanecarboxylic acid, 4-[[[[4-(aminomethyl)cyclohexyl]carbonyl]amino]methyl]-, [trans(trans)]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901113510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(Aminomethyl)cyclohexylcarbonyltranexamic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY4HCW4TDV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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